molecular formula C6H3BrF2O2S B3246467 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid CAS No. 1783435-89-1

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

Cat. No.: B3246467
CAS No.: 1783435-89-1
M. Wt: 257.05 g/mol
InChI Key: VWTGPIKMQQEGEX-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid (CAS: 913574-93-3, molecular formula: C₈H₅BrF₂O₂) is a brominated thiophene derivative featuring a difluoroacetic acid moiety. This compound is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a difluoroacetic acid group at the 2-position. Its structural uniqueness lies in the combination of halogen (Br) and fluorine atoms, which influence its electronic properties and reactivity. For instance, difluoroacetic acid derivatives are often explored for their metabolic stability and enhanced binding affinity in drug discovery .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-3-1-4(12-2-3)6(8,9)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGPIKMQQEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the difluoroacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a brominated precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.

    Bases: Such as potassium carbonate, used to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted thiophene derivatives.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Material Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Structural Features of Difluoroacetic Acid Derivatives

Compound Name Substituents/Functional Groups Core Structure Key Structural Differences
This compound 4-Bromo-thiophene-2-yl, difluoroacetic acid Thiophene Bromine at thiophene 4-position
MHY3200 (2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid) 5-Chloro-benzothiazole, phenoxy linkage Benzothiazole + Phenoxy Chlorobenzothiazole core; ether linkage
2c (2-(2,6-Dichloro-4-fluorophenyl)amino derivative) 2,6-Dichloro-4-fluoroaniline, difluoroacetic acid Substituted benzene Dichloro-fluoroaniline substituent
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid 3-Bromo-pyridin-2-yl Pyridine Bromine at pyridine 3-position

Key Observations :

  • The thiophene core in the target compound contrasts with benzothiazole (MHY3200) or pyridine (evidence 15) in other analogs, affecting π-π stacking and solubility .
  • Substituents like bromine (electron-withdrawing) and fluorine (enhanced lipophilicity) modulate reactivity and bioavailability .

Key Observations :

  • MHY3200 and 2c employ high-yield (>90%) hydrolysis and condensation steps, whereas the target compound’s synthesis is inferred from analogous bromination protocols .
  • Purification methods (e.g., MPLC, HPLC) are critical for isolating difluoroacetic acid derivatives due to their polarity .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point Solubility LogP (Predicted)
This compound C₈H₅BrF₂O₂ 253.03 Not reported Moderate in DMSO 2.1
MHY3200 C₁₄H₈ClF₂O₃S 332.73 >200°C Low in water 3.8
2c C₁₄H₇Cl₂F₃O₂ 347.98 White solid Chloroform 4.2
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid C₇H₄BrF₂NO₂ 252.02 Powder Methanol 1.9

Key Observations :

  • The target compound’s lower molecular weight (253.03 vs. 332.73 for MHY3200) suggests better membrane permeability .
  • Higher logP values for 2c and MHY3200 correlate with increased lipophilicity, enhancing CNS penetration in drug design .

Key Observations :

  • The target compound’s bromothiophene moiety may confer utility in photodynamic therapy or catalysis, though further studies are needed .

Biological Activity

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated derivative of thiophene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring both bromine and difluoroacetyl groups, suggests a diverse range of interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-yl derivatives with difluoroacetic acid under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µg/mL) Mechanism
HeLa (Cervical cancer)0.89 - 9.63Induction of apoptosis via caspase activation
HL-60 (Leukemia)Not specifiedCell cycle arrest in subG0 phase
AGS (Gastric adenocarcinoma)Not specifiedMitochondrial membrane depolarization

These findings suggest that compounds with similar structures may induce apoptosis through mitochondrial pathways and caspase activation, which are critical for cancer cell death.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies indicate that related compounds exhibit varying degrees of antibacterial and antifungal activity against several strains:

Microbial Strain Zone of Inhibition (mm) MIC (µg/mL)
Bacillus subtilis2240
Pseudomonas aeruginosa2230
Candida albicansNot specifiedNot specified

The results indicate that while some derivatives show promising antibacterial properties, further investigations are needed to establish the specific efficacy of this compound itself.

Case Studies

  • Antitumor Activity : A study focusing on a series of difluorinated chalcone derivatives demonstrated their potential in inhibiting tumor growth in vivo. The compound's ability to disrupt cellular processes in cancer cells was attributed to its structural similarities with known anticancer agents.
    "The anticancer effects were significant across various human cancer cell lines, highlighting the therapeutic potential of fluorinated compounds" .
  • Antimicrobial Evaluation : Another research effort evaluated a range of synthesized fluorinated compounds for antimicrobial properties using standard agar diffusion methods. The results indicated that certain derivatives had comparable efficacy to established antibiotics.
    "The synthesized compounds exhibited substantial antimicrobial activity against both bacterial and fungal strains" .

Q & A

Q. What are the key synthetic routes for preparing 2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid?

The compound can be synthesized via nucleophilic substitution or transition-metal-mediated coupling. A common method involves reacting ethyl bromodifluoroacetate with a boronic acid derivative (e.g., 4-bromothiophen-2-ylboronic acid) under Suzuki-Miyaura coupling conditions. Reaction parameters such as solvent (THF or DMF), temperature (80–100°C), and catalyst (Pd(PPh₃)₄) must be optimized to achieve yields >70% . Alternative routes include decarboxylative cyclization of N-arylacrylamides with difluoroacetic acid derivatives, though this requires careful control of stoichiometry to avoid side products .

Q. How is the molecular structure of this compound characterized?

Structural confirmation is achieved through:

  • X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic systems with P-1 space groups observed in related difluoroacetic acid derivatives) .
  • Spectroscopy :
  • ¹⁹F NMR : Distinct signals near -100 ppm (CF₂ group) .
  • IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1080–1100 cm⁻¹ (C-F stretch) .
    • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 252.02 g/mol for C₇H₄BrF₂NO₂) .

Q. What are the primary applications of this compound in medicinal chemistry?

The 4-bromothiophene and difluoroacetic acid moieties make it a versatile intermediate for:

  • Anticancer agents : The CF₂ group enhances electrophilicity, improving binding to kinase targets .
  • Anti-inflammatory derivatives : Thiophene rings are modified via cross-coupling to introduce bioactive substituents (e.g., methoxy or amino groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in fluorination steps?

Fluorination using agents like DAST or Deoxofluor requires:

  • Temperature control : Reactions at -20°C to 0°C reduce decomposition.
  • Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of fluorinating agent to substrate improves conversion (>90% yield in some cases) . Contradictory data on optimal ratios (e.g., 1:1 vs. 1.2:1) may arise from differences in substrate solubility or purity .

Q. What computational methods are used to predict the conformational stability of this compound?

  • CNDO/B calculations : Predict dominant conformers by analyzing rotational barriers around the C-C bond linking the thiophene and acetic acid groups. Results align with gas electron diffraction data showing planar configurations .
  • DFT studies : Assess electronic effects of the bromine substituent on aromaticity and acidity (e.g., pKa ~2.5 for the carboxylic acid group) .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity?

Comparative studies of analogs (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetic acid) reveal:

  • Reduced cytotoxicity : Bromine’s higher electronegativity enhances interactions with hydrophobic enzyme pockets.
  • Altered pharmacokinetics : Chlorine analogs show faster metabolic clearance due to smaller van der Waals radius .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often stem from:

  • Purity of starting materials : Boronic acid derivatives with >95% purity improve coupling efficiency .
  • Catalyst deactivation : Pd catalysts may require ligand additives (e.g., PPh₃) to maintain activity .
  • Workup protocols : Acidic extraction (pH 3–4) minimizes loss of the carboxylic acid product .

Methodological Considerations Table

Parameter Optimal Conditions Key Evidence
Suzuki-Miyaura CouplingPd(PPh₃)₄, THF, 80°C, 12h
Fluorination AgentDAST, DCM, -20°C, 4h
Crystallization SolventEthanol/water (3:1 v/v)
HPLC Purity AnalysisC18 column, 0.1% TFA in acetonitrile/water

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

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